![molecular formula C13H14N2O B11889138 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88263-90-5](/img/structure/B11889138.png)
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
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Overview
Description
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and reduction steps, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar pyrrolo ring system but differs in its substitution pattern and biological activity.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another structurally related compound with different functional groups and applications.
Uniqueness
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the presence of both pyrrole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various starting materials. A common approach is through the condensation of appropriate pyrrole and quinoline derivatives under controlled conditions. The synthesis often utilizes palladium-catalyzed reactions or other coupling strategies to achieve the desired structural framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its efficacy against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed an MIC of 64 µg/mL.
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antileishmanial Activity
A related compound in the pyrroloquinoline series has been evaluated for antileishmanial activity. The derivative demonstrated significant in vitro efficacy against Leishmania species with an IC50 value of 8.36 µM and a selectivity index (SI) of 7.79, indicating a favorable therapeutic window for further development in treating visceral leishmaniasis .
Anticancer Potential
Research has indicated that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. For example:
- Inhibition of Protein Kinases : Compounds structurally related to this compound were shown to inhibit various protein kinases involved in cancer progression.
- Cell Viability Assays : Studies reported IC50 values ranging from 0.25 to 0.78 µM against several cancer cell lines, demonstrating potent antiproliferative effects .
Case Studies
- In Vivo Studies : In a study involving Balb/c mice infected with Leishmania parasites, treatment with a related pyrroloquinoline derivative resulted in a significant reduction in parasite load in liver and spleen tissues by over 56% and 61%, respectively .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggested that the compound maintains stability in simulated gastric and intestinal fluids, indicating good bioavailability potential for oral formulations .
Properties
CAS No. |
88263-90-5 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,5-dimethyl-2,3-dihydropyrrolo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C13H14N2O/c1-14-8-7-10-12(14)9-5-3-4-6-11(9)15(2)13(10)16/h3-6H,7-8H2,1-2H3 |
InChI Key |
NANAKAPQRJGAAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C3=CC=CC=C3N(C2=O)C |
Origin of Product |
United States |
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